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CEP-28122 Technical Profile

CEP-28122 is a highly potent and selective oral inhibitor of Anaplastic Lymphoma Kinase (ALK), identified

as a promising candidate for targeted therapy in ALK-positive cancers [1] [2].

Key Quantitative Data

Parameter

Details

Molecular Weight

CAS Number

In Vitro ICso (ALK)

In Vivo Efficacy (Mouse
Xenografts)

Primary Experimental
Models

539.1 g/mol [2]
1022958-60-6 [2] [3]
1.9 nM [2]

Complete/near-complete tumor regressions observed at 230 mg/kg
twice daily [1]

ALK-positive anaplastic large-cell ymphoma (ALCL), non-small cell lung
cancer (NSCLC), neuroblastoma [1]
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Mechanism of Action CEP-28122 acts as a potent ATP-competitive inhibitor, blocking ALK tyrosine
phosphorylation and its downstream signaling cascades (e.g., JAK-STAT, PI3K-AKT, RAS-ERK), which are
critical for cell proliferation and survival in ALK-driven cancers [4] [1]. The following diagram illustrates

the signaling pathway and the compound's mechanism:
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Experimental Protocols

While detailed troubleshooting protocols are unavailable, the core methodologies from seminal studies are

outlined below.
1. In Vitro Cell Growth Inhibition / Cytotoxicity Assay (MTS Assay) [3]

This protocol is used to determine the compound's effect on cell viability.

e Cell Lines: Utilize ALK-positive (e.g., Karpas-299, Sup-M2 for ALCL; NCI-H2228, H3122 for NSCLC)
and ALK-negative control cells (e.g., HuT-102, Toledo, NCI-H1650).
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e Compound Preparation: Prepare a stock solution of CEP-28122 in DMSO and serially dilute it in
culture medium to achieve a final concentration range (e.g., 0 to 10 pM). Include a DMSO-only
vehicle control.

e Cell Seeding & Treatment: Seed cells on 96-well plates. After cell attachment, treat with the
compound dilutions.

¢ Incubation: Incubate for 48 to 72 hours.

¢ Viability Measurement: Add an equal volume of MTS reagent to each well. Incubate for 1-4 hours,
then measure the absorbance with a plate reader. The signal correlates with the number of viable
cells.

¢ Data Analysis: Calculate relative cell numbers and the half-maximal inhibitory concentration (ICso).

2. In Vivo Efficacy Study in Tumor Xenograft Models [1] [3]

This protocol evaluates the antitumor activity of CEP-28122 in a live animal model.

¢ Animal Models: Use immunodeficient mice (e.g., SCID or nu/nu) bearing subcutaneous tumor
xenografts from ALK-positive human cancer cell lines.

e Compound Formulation: Formulate CEP-28122 in a vehicle like PEG-400 or water for oral
administration.

e Dosing Regimen: Administer the compound orally at doses such as 3, 10, and 30 mg/kg, typically
twice daily. Include a vehicle-control group.

e Study Duration: Treat for a set period (e.g., 10 to 24 days) while monitoring tumor volume and
animal body weight.

¢ Endpoint Analysis: Measure tumor volumes regularly to assess growth inhibition. At the end of the
study, analyze tumors for ALK phosphorylation status to confirm target engagement.

Research Gaps & Alternative Compounds

A direct search for "CEP-28122 lung toxicity" did not yield results. Toxicity mechanisms are often
compound-specific and may not be publicly reported for agents that did not advance to clinical trials. The
general resistance mechanisms for ALK inhibitors provide a framework for investigating potential toxicities

or treatment failures.

Common ALK Inhibitor Resistance Mechanisms [4]

¢ ALK Alterations: Secondary mutations in the ALK kinase domain (e.g., L1196M, G1202R, C1156Y)
or amplification of the ALK fusion gene.

e Bypass Pathway Activation: Activation of alternative signaling pathways (e.g., EGFR, KIT) that
compensate for the inhibited ALK.
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Clinically Available ALK Inhibitors The following table lists ALK inhibitors that have been developed,
which can serve as reference compounds or alternatives in research. This list is for informational purposes

and is not a recommendation.

Inhibitor

. Example Drugs Key Notes (from search results)

Generation

First Generation Crizotinib First ALK inhibitor; limited CNS penetration;
resistance develops [4] [5].

Second Ceritinib, Alectinib, Brigatinib  More potent than Crizotinib; active against some

Generation resistant mutations; improved CNS efficacy [4]
[5].

Third Generation Lorlatinib Can overcome most acquired ALK resistance
mutations [5].

Other/Research ASP3026, X-396 Agents investigated in early clinical development

Phase (Ensartinib), TSR-011, [5].

Entrectinib

Research Pathway & Next Steps

Given the identified gaps, here is a proposed workflow to guide your investigation:
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Current Data on CEP-28122
(Limited to Preclinical Efficacy)

1. Investigate General
ALK Inhibitor Toxicity

2. Explore Broader Scientific
& Patent Databases

3. Consider Clinically Validated
ALK Inhibitors

Click to download full resolution via product page

To proceed, I suggest you:

e Consult specialized databases: Search PubMed, Google Scholar, and USPTO Patent databases
using terms like "CEP-28122 toxicity," "CEP-28122 pulmonary," and "structure-activity relationship
ALK inhibitors."

¢ Review literature on approved ALK inhibitors: Studying the well-documented toxicity profiles of
drugs like Crizotinib (e.g., pneumonitis) and Ceritinib (e.g., Gl toxicity) may provide useful
comparative insights.

¢ Re-evaluate experimental goals: If the project requires compounds with a well-known safety profile,
focusing on clinically established ALK inhibitors would be more productive.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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